An In-depth Technical Guide to 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document details the chemical structure, plausible synthetic routes, physicochemical properties, and prospective biological activities of this specific isomer. Drawing upon data from closely related analogues and the broader class of 2-arylbenzoxazoles, this guide serves as a critical resource for researchers engaged in the discovery of novel therapeutics.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the design of modern pharmaceuticals.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for engaging with biological targets.[3] Synthetic benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[3][4][5]
The incorporation of a pyridine ring at the 2-position introduces an additional nitrogen atom, which can serve as a hydrogen bond acceptor and a coordination site for metal ions, further diversifying its potential biological interactions. The specific placement of the amino group at the 6-position on the benzoxazole core can significantly influence the molecule's polarity, solubility, and target-binding profile. This guide focuses on the 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine isomer, exploring its unique chemical landscape and therapeutic promise.
Chemical Structure and Physicochemical Properties
The core structure of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine consists of a benzoxazole ring system linked to a pyridine ring at the 2-position, with an amine substituent at the 6-position.
Table 1: Physicochemical Properties of 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₉N₃O | Calculated |
| Molecular Weight | 211.22 g/mol | Calculated[4] |
| IUPAC Name | 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine | Nomenclature Rules |
| Physical Form | Expected to be a solid at room temperature. | Inferred from analogue 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine |
| Storage Conditions | Store in a dark, dry place at room temperature. | Inferred from analogue 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine |
| Predicted XlogP | 1.7 | Predicted for the 2-pyridin-2-yl isomer[6] |
Synthesis and Characterization
To achieve the desired 6-amino substitution, the logical starting material would be 4-amino-2-aminophenol (also known as 2,4-diaminophenol).
Proposed Synthetic Workflow
The proposed synthesis involves the condensation of 4-amino-2-aminophenol with nicotinic acid, followed by dehydrative cyclization to form the benzoxazole ring. This reaction is often facilitated by a dehydrating agent or high temperatures, with microwave irradiation offering a rapid and efficient alternative.[7]
Caption: Proposed synthetic workflow for 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on similar syntheses and should be optimized for safety and yield.
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Reaction Setup: To a microwave-safe reaction vessel, add 4-amino-2-aminophenol dihydrochloride (1.0 eq), nicotinic acid (1.1 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180°C for 10-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water and basify with a solution of sodium bicarbonate (10%) to precipitate the crude product.[7]
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Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Spectroscopic Characterization
Based on the analysis of the closely related 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine, the following spectroscopic signatures are anticipated for the title compound:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 6.8-8.5 ppm). The protons on the benzoxazole ring and the pyridine ring will appear as doublets, triplets, or multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment. The amine protons (NH₂) would likely appear as a broad singlet.[4]
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¹³C NMR: The carbon NMR would display signals corresponding to the twelve unique carbon atoms in the molecule. The carbon of the C=N bond within the oxazole ring is expected to resonate downfield.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the amine group (around 3200-3450 cm⁻¹) and C=N stretching of the benzoxazole ring (around 1520-1540 cm⁻¹). Aromatic C-H stretching would be observed between 3060-3080 cm⁻¹.[4]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The protonated molecular ion peak [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 212.08, consistent with the molecular formula C₁₂H₉N₃O.[4][6]
Potential Biological Activity and Therapeutic Applications
While direct biological data for 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine is limited, the extensive research on analogous compounds provides a strong foundation for predicting its therapeutic potential.
Antimicrobial and Antifungal Activity
The benzoxazole scaffold is a well-known pharmacophore in antimicrobial drug discovery.[5] Many derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[3] The presence of the pyridine moiety and the amino group can enhance these properties by increasing solubility and providing additional sites for interaction with microbial enzymes or cell structures. It is plausible that 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine could exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans.[5]
Anticancer and Antitumor Potential
Derivatives of the isomeric 2-(pyridin-2-yl)-1,3-benzoxazol-6-amine have been investigated for their antitumor effects.[4] The planar aromatic system of the benzoxazole core allows for intercalation with DNA, a mechanism of action for many cytotoxic agents. Furthermore, these compounds can act as inhibitors of key signaling pathways involved in cancer progression.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Other Potential Applications
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Antifibrotic Properties: Close analogues have demonstrated promising anti-fibrotic activity, suggesting a potential application in treating conditions characterized by excessive fibrous connective tissue formation.[4]
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Neurodegenerative Diseases: A library of 2-substituted benzo[d]oxazol-5-amine derivatives has been explored as multi-target directed ligands for the treatment of Alzheimer's disease, indicating that this class of compounds may have neuroprotective properties.
Conclusion and Future Directions
2-(Pyridin-3-yl)benzo[d]oxazol-6-amine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the robust data available for its structural isomers and the broader benzoxazole class, it is predicted to possess significant biological activity. The synthetic route proposed herein is feasible and provides a clear path for its synthesis and subsequent investigation.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic compound.
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